molecular formula C12H13N3O B1482582 6-[(Benzyloxy)methyl]pyrimidin-4-amine CAS No. 2098038-75-4

6-[(Benzyloxy)methyl]pyrimidin-4-amine

Cat. No. B1482582
CAS RN: 2098038-75-4
M. Wt: 215.25 g/mol
InChI Key: HXNMVEAKMUFRRZ-UHFFFAOYSA-N
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Description

“6-[(Benzyloxy)methyl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 60722-75-0 . It has a molecular weight of 201.23 and its IUPAC name is 6-(benzyloxy)pyrimidin-4-amine . The compound is in solid form .


Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which “6-[(Benzyloxy)methyl]pyrimidin-4-amine” belongs, can be achieved through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The Inchi Code for “6-[(Benzyloxy)methyl]pyrimidin-4-amine” is 1S/C11H11N3O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

As mentioned earlier, “6-[(Benzyloxy)methyl]pyrimidin-4-amine” is a solid compound with a molecular weight of 201.23 .

Scientific Research Applications

Antithrombotic Compound Synthesis

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a derivative similar to 6-[(Benzyloxy)methyl]pyrimidin-4-amine, has been used in synthesizing new antithrombotic compounds. These compounds exhibit favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

Corrosion Inhibition

Benzylidene-pyrimidin-2-yl-amine derivatives, closely related to 6-[(Benzyloxy)methyl]pyrimidin-4-amine, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds show significant corrosion inhibition efficiency and are classified as mixed-type inhibitors (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Structural and Theoretical Studies

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, a structurally similar compound, was synthesized and characterized, including structural analysis and density functional theory (DFT) studies. These studies help in understanding the molecular and electronic structures of such compounds (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Corrosion Inhibition in Acidic Solutions

Studies on pyrimidine derivatives, including 6-(benzyloxy)-2-(benzylthio)-4-pyrimidinamine, have shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These derivatives are primarily cathodic inhibitors and exhibit promising performance (Hou, Xu, Zhang, Xuan, Liu, & Zhang, 2019).

Antibacterial Activity

The compound 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, which is structurally related to 6-[(Benzyloxy)methyl]pyrimidin-4-amine, has been synthesized and analyzed for its potential antibacterial properties. The study encompassed experimental and theoretical analyses, highlighting its potential as an antibacterial agent (Murugavel, Madhanraj, Kumar, Nagarajan, & Ponnuswamy, 2015).

properties

IUPAC Name

6-(phenylmethoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNMVEAKMUFRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Benzyloxy)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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